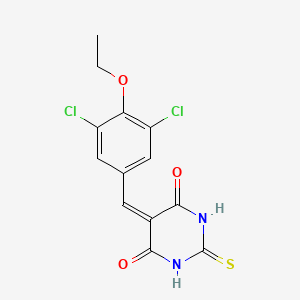![molecular formula C12H10F2N2O2S B5710461 ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)
ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
作用機序
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate exerts its therapeutic effects through various mechanisms of action. One of the main mechanisms involves the activation of the Nrf2 pathway, which is responsible for regulating cellular responses to oxidative stress. ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to inhibit the activity of various enzymes involved in cancer progression, such as HDACs and STAT3.
Biochemical and Physiological Effects:
ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to have various biochemical and physiological effects in preclinical studies. ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to inhibit the growth of various cancer cells, induce apoptosis, and inhibit angiogenesis. ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
実験室実験の利点と制限
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate also possesses multiple therapeutic properties, making it a versatile compound for studying various disease models. However, ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate does have certain limitations, such as poor solubility in water and low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate research. One area of interest is the development of more efficient synthesis methods for ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate, which can improve its yield and bioavailability. Another area of interest is the development of ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate analogs with improved properties, such as increased solubility and potency. Additionally, further research is needed to elucidate the mechanisms of action of ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate and its potential therapeutic applications in various diseases.
合成法
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate can be synthesized through a multi-step process involving the reaction of curcumin with various reagents. One of the most commonly used methods involves the reaction of curcumin with ethyl bromoacetate, followed by the reaction with thiourea to form the thiazole ring. The final step involves the removal of the ethyl ester group to form ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate.
科学的研究の応用
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its potential therapeutic applications in various diseases. Preclinical studies have shown that ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate possesses anti-cancer properties and can inhibit the growth of various cancer cells. ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has also been shown to possess anti-inflammatory properties and can reduce inflammation in various disease models. Additionally, ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has been shown to possess anti-oxidant properties and can protect cells from oxidative stress.
特性
IUPAC Name |
ethyl N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDPMNMFYIBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)